molecular formula C22H18N2O4S2 B3926998 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B3926998
M. Wt: 438.5 g/mol
InChI Key: IMNYVCDBGTXLAY-UHFFFAOYSA-N
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Description

2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound with a molecular formula of C22H18N2O4S2. This compound is part of the phenothiazine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antihistaminic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common method starts with the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to produce the corresponding tetrazole . Further reactions with hydrazine hydrate or hydroxylamine yield various derivatives, which can be further modified to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential antipsychotic effects . Additionally, the compound may inhibit certain enzymes and proteins involved in cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide stands out due to its unique combination of the phenothiazine and benzothiazole moieties, which may confer distinct pharmacological properties.

Properties

IUPAC Name

2-(2-hydroxy-3-phenothiazin-10-ylpropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c25-15(14-24-22(26)16-7-1-6-12-21(16)30(24,27)28)13-23-17-8-2-4-10-19(17)29-20-11-5-3-9-18(20)23/h1-12,15,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNYVCDBGTXLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 3
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 4
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 5
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

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